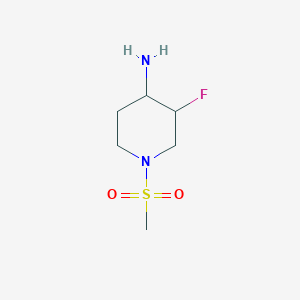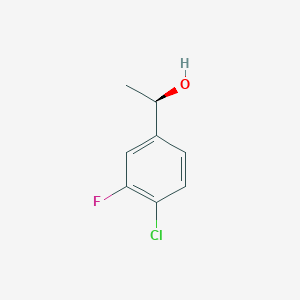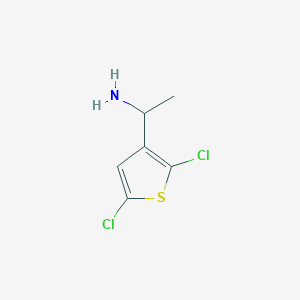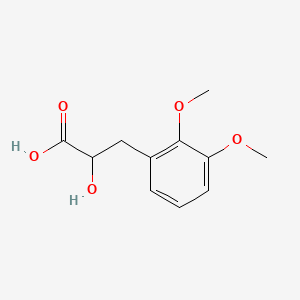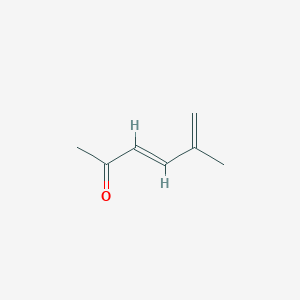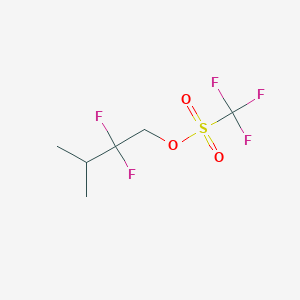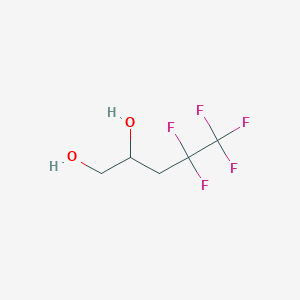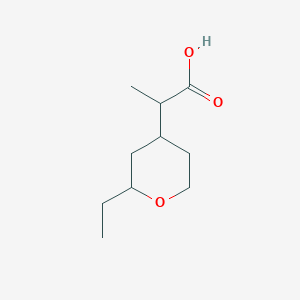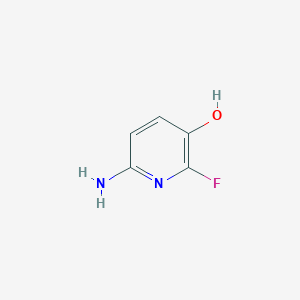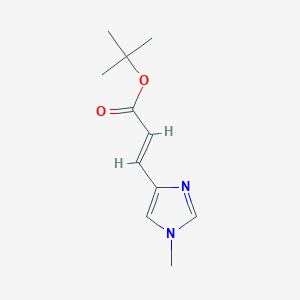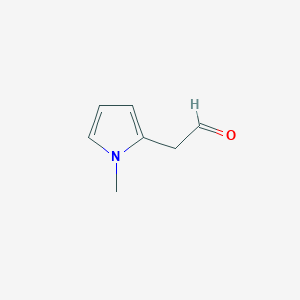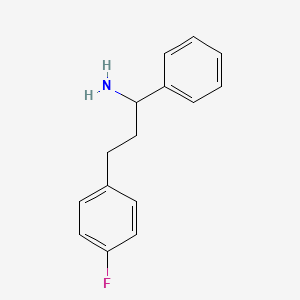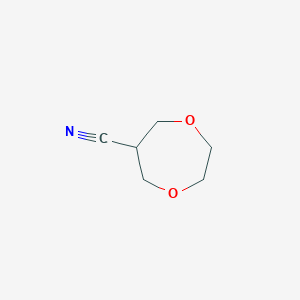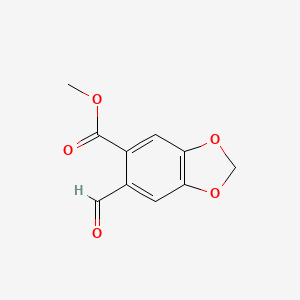
Methyl 6-formyl-1,3-benzodioxole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-formyl-1,3-dioxaindane-5-carboxylate is a chemical compound belonging to the class of indane derivatives. Indanes are bicyclic compounds consisting of a benzene ring fused to a cyclopentane ring. This particular compound features a formyl group (-CHO) at the 6th position and a carboxylate ester group (-COOCH3) at the 5th position of the indane structure. It is a versatile compound with applications in various fields of scientific research and industry.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of methyl 6-formyl-1,3-dioxaindane-5-carboxylate typically begins with readily available starting materials such as indane-5,6-dione and formic acid.
Reaction Conditions: The reaction involves the formylation of indane-5,6-dione using formic acid under controlled conditions, often in the presence of a catalyst such as p-toluenesulfonic acid (PTSA). The reaction is usually carried out under reflux conditions to ensure complete conversion.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the synthesis of methyl 6-formyl-1,3-dioxaindane-5-carboxylate may involve large-scale reactions with optimized reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: Methyl 6-formyl-1,3-dioxaindane-5-carboxylate can undergo oxidation reactions to form various oxidized products, such as carboxylic acids and ketones.
Reduction: Reduction reactions can convert the formyl group to a hydroxyl group, resulting in the formation of alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the formyl group or the carboxylate ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines and alcohols, along with suitable catalysts, are employed in substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols.
Substitution Products: Amides, esters, ethers.
Wissenschaftliche Forschungsanwendungen
Methyl 6-formyl-1,3-dioxaindane-5-carboxylate has found applications in various fields of scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is used in the development of new drugs and therapeutic agents, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which methyl 6-formyl-1,3-dioxaindane-5-carboxylate exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may interact with bacterial cell walls, disrupting their integrity and leading to cell death. In anticancer applications, it may inhibit specific enzymes or signaling pathways involved in cancer cell proliferation.
Molecular Targets and Pathways:
Antimicrobial Action: Targets bacterial cell wall synthesis.
Anticancer Action: Inhibits enzymes involved in cell cycle regulation and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Methyl 6-amino-2,2-difluoro-1,3-dioxaindane-5-carboxylate
Indane-5,6-dione
Methyl 6-formyl-2,2-difluoro-1,3-dioxaindane-5-carboxylate
Eigenschaften
Molekularformel |
C10H8O5 |
|---|---|
Molekulargewicht |
208.17 g/mol |
IUPAC-Name |
methyl 6-formyl-1,3-benzodioxole-5-carboxylate |
InChI |
InChI=1S/C10H8O5/c1-13-10(12)7-3-9-8(14-5-15-9)2-6(7)4-11/h2-4H,5H2,1H3 |
InChI-Schlüssel |
XDIVIDZQOTULDT-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC2=C(C=C1C=O)OCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


